Diethyl 2,5-bis(allyloxy)terephthalate
Description
Historical Context and Evolution of Functionalized Terephthalate (B1205515) Esters in Chemical Research
The history of terephthalate esters is intrinsically linked to the development of polyesters. Early work in the field led to the creation of alkyd resins, but a major breakthrough occurred in the 1940s with the discovery of aromatic polyesters. researchgate.netpsu.edu Poly(ethylene terephthalate), or PET, emerged as the most prominent example, finding widespread use in fibers, films, and packaging. researchgate.net The initial commercial production of PET relied on the transesterification of dimethyl terephthalate (DMT) with ethylene (B1197577) glycol. researchgate.netwikipedia.org Over time, processes evolved to use purified terephthalic acid (PTA) directly, which has become the more common method. psu.edu
As polymer science advanced, research shifted from these fundamental polyesters towards the synthesis of functionalized terephthalate esters. This evolution was driven by the need to create materials with tailored properties, such as improved thermal stability, specific mechanical characteristics, or novel chemical reactivity. researchgate.net By introducing functional groups onto the terephthalate ring, scientists can precisely control the final properties of the resulting polymers and materials. researchgate.net
Significance of Allyloxy Functionality in Organic Synthesis and Polymer Chemistry
The allyl group, with the structure -CH₂CH=CH₂, is a highly versatile functional group in organic chemistry. wikipedia.org Its name originates from Allium sativum, the scientific name for garlic, from which an allyl derivative was first isolated in 1844. wikipedia.org The presence of a double bond adjacent to an ether linkage in an allyloxy group (-OCH₂CH=CH₂) confers unique reactivity.
Allyl ethers are valuable precursors in a multitude of chemical transformations. mdpi.com They can undergo:
Claisen Rearrangement : A powerful carbon-carbon bond-forming reaction where an allyl aryl ether rearranges upon heating to form an ortho-allyl phenol. wikipedia.orglibretexts.org This myskinrecipes.commyskinrecipes.com-sigmatropic rearrangement proceeds through a concerted, cyclic transition state. organic-chemistry.orgbyjus.com
Polymerization and Cross-linking : The double bond of the allyl group can participate in polymerization reactions. Allyl ethers are known to serve as crosslinking agents in polyester (B1180765) systems, enhancing the final properties of the cured material. mdpi.com
Functional Group Transformation : The double bond can be subjected to various reactions like oxidation, epoxidation, and hydrosilylation, allowing the conversion of the allyloxy group into other functionalities. mdpi.com
Protecting Group Chemistry : The allyl group is also employed as a protecting group for alcohols in complex organic syntheses due to its stability under various conditions and its selective removal. organic-chemistry.org
This wide range of reactivity makes the allyloxy functionality a key tool for designing and synthesizing complex molecules and advanced polymers.
Overview of Diethyl 2,5-bis(allyloxy)terephthalate as a Versatile Monomer and Intermediate in Scientific Investigations
This compound is a functionalized terephthalate ester that embodies the principles discussed above. It integrates a rigid terephthalate core with two reactive allyloxy side groups, making it a bifunctional molecule with significant potential.
The structure consists of a central benzene (B151609) ring substituted with two carboxylic acid diethyl ester groups at positions 1 and 4, and two allyloxy groups at positions 2 and 5. This arrangement makes it a valuable monomer for creating new polymers. The terephthalate backbone imparts rigidity and thermal stability, while the two allyl groups provide sites for cross-linking or post-polymerization modification.
While direct research on this specific molecule is specialized, its utility can be inferred from studies on closely related compounds. For instance, the analogous compound 2,5-Bis(allyloxy)terephthalohydrazide is used as a building block for Covalent Organic Frameworks (COFs). ossila.com In these materials, the pendant allyloxy groups can be functionalized after the framework is constructed, such as through radical polymerization, to create novel materials like solid-state electrolytes for lithium batteries. ossila.com This highlights the role of the bis(allyloxy)terephthalate scaffold as a versatile platform for advanced material design.
Below are the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 149590-59-0 myskinrecipes.com |
| Molecular Formula | C₁₈H₂₂O₆ myskinrecipes.com |
| Molecular Weight | 334.36 g/mol myskinrecipes.com |
| Melting Point | 50-52 °C chembk.com |
| Boiling Point (Predicted) | 446.4 ± 40.0 °C chembk.com |
| Density (Predicted) | 1.105 ± 0.06 g/cm³ chembk.com |
Scope and Academic Relevance of Research on this compound
The academic relevance of this compound stems from its potential as a designer monomer for high-performance polymers and functional materials. The strategic placement of reactive allyl groups on a stable aromatic platform allows researchers to explore a wide range of material properties.
Current research interest is focused on several areas:
Novel Polymer Architectures : The compound can be used to synthesize polyesters with pendant allyl groups, which can then be cross-linked to form robust thermoset networks with enhanced thermal and mechanical properties.
Functional Surfaces and Coatings : Polymers derived from this monomer can be used to create functional surfaces. The allyl groups can be modified post-polymerization to attach specific molecules, altering surface properties like wettability or biocompatibility.
Advanced Framework Materials : As demonstrated by related hydrazide compounds, the bis(allyloxy)terephthalate core is a promising building block for porous materials like COFs. ossila.com These materials have potential applications in gas storage, catalysis, and energy storage, where the allyl groups can be used to tune the framework's properties or anchor catalytic sites. ossila.com The ability to use the allyl groups as reactive handles for post-synthetic modification is a key area of academic investigation, opening pathways to materials with precisely engineered functions. ossila.com
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,5-bis(prop-2-enoxy)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-5-9-23-15-11-14(18(20)22-8-4)16(24-10-6-2)12-13(15)17(19)21-7-3/h5-6,11-12H,1-2,7-10H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBRBRUYQKQJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OCC=C)C(=O)OCC)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Diethyl 2,5 Bis Allyloxy Terephthalate
Precursor Synthesis Strategies for Diethyl 2,5-dihydroxyterephthalate
The primary precursor for the target compound is Diethyl 2,5-dihydroxyterephthalate. Its synthesis is most commonly achieved through the esterification of 2,5-dihydroxyterephthalic acid.
Esterification of 2,5-dihydroxyterephthalic acid with Ethanol (B145695)
The classical approach to synthesizing Diethyl 2,5-dihydroxyterephthalate is through the Fischer esterification of 2,5-dihydroxyterephthalic acid with ethanol. This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. The equilibrium nature of the Fischer esterification often requires specific conditions to drive the reaction towards the product side. This can be achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.
A typical laboratory procedure involves refluxing a mixture of 2,5-dihydroxyterephthalic acid in absolute ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid generated in situ from acetyl chloride. The reaction is heated for several hours to ensure completion. Following the reaction, a workup procedure is necessary to isolate and purify the desired ester. This typically involves neutralizing the acid catalyst, extracting the product into an organic solvent, washing the organic layer to remove impurities, and finally, removing the solvent to yield the crude product, which can be further purified by recrystallization.
Table 1: Reaction Parameters for Fischer Esterification
| Parameter | Condition |
| Reactants | 2,5-dihydroxyterephthalic acid, Ethanol |
| Catalyst | Concentrated Sulfuric Acid or Acetyl Chloride |
| Temperature | Reflux |
| Reaction Time | Several hours |
Alternative Esterification Approaches and Catalytic Systems
While the Fischer-Speier method is traditional, alternative catalytic systems have been explored to improve efficiency and mitigate the corrosive nature of strong mineral acids. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), offer advantages in terms of ease of separation and reusability. researchgate.net
Organometallic catalysts, particularly those based on tin, have also been employed for the esterification of terephthalic acid and its derivatives. These catalysts can be effective under milder conditions. Additionally, the use of dehydrating agents in conjunction with milder catalysts can enhance the reaction rate by removing the water byproduct and shifting the equilibrium towards the formation of the ester.
O-Allylation Reactions for Diethyl 2,5-bis(allyloxy)terephthalate Formation
The final step in the synthesis is the O-allylation of Diethyl 2,5-dihydroxyterephthalate to introduce the allyl ether functionalities.
Nucleophilic Substitution with Allyl Bromide and Carbonate Bases
The most common method for the O-allylation of the dihydroxy terephthalate (B1205515) precursor is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. wikipedia.orgjk-sci.comyoutube.comyoutube.commasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl groups of Diethyl 2,5-dihydroxyterephthalate using a base to form a more nucleophilic phenoxide intermediate. This intermediate then reacts with an allyl halide, typically allyl bromide, in an SN2 reaction to form the desired ether.
A standard procedure involves dissolving Diethyl 2,5-dihydroxyterephthalate in a suitable solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF). Anhydrous potassium carbonate is a commonly used base for this transformation. orgsyn.org The base is added in excess to ensure complete deprotonation of both hydroxyl groups. Allyl bromide is then added, and the reaction mixture is heated to reflux for several hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization, to yield this compound.
Table 2: Reagents for O-Allylation
| Reagent | Role |
| Diethyl 2,5-dihydroxyterephthalate | Substrate |
| Allyl Bromide | Allylating Agent |
| Potassium Carbonate | Base |
| Acetone / DMF | Solvent |
Mechanistic Considerations of Etherification in Terephthalate Systems
The O-allylation of Diethyl 2,5-dihydroxyterephthalate proceeds via a well-established SN2 mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl groups by the carbonate base, forming a dianionic phenoxide species. This dianion is a potent nucleophile.
The subsequent step involves the nucleophilic attack of the phenoxide oxygen on the electrophilic carbon of allyl bromide. This occurs in a concerted fashion, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The stereochemistry at the reacting carbon of the allyl group is inverted during this process, although in this specific case, the carbon is not a stereocenter. The presence of two hydroxyl groups on the terephthalate ring allows for a sequential double allylation to occur, leading to the formation of the final bis(allyloxy) product.
Solvent Effects and Reaction Parameter Optimization for Enhanced Yields
The choice of solvent can significantly influence the rate and yield of the O-allylation reaction. Polar aprotic solvents like DMF and acetone are generally preferred for SN2 reactions involving anionic nucleophiles. jk-sci.com These solvents can solvate the cation of the base (e.g., K+) without strongly solvating the phenoxide anion, thus leaving it more available for nucleophilic attack.
Optimization of other reaction parameters is also crucial for maximizing the yield. The stoichiometry of the reagents, particularly the base and allyl bromide, should be carefully controlled. An excess of both is typically used to drive the reaction to completion. The reaction temperature is another important factor; higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) allows for the determination of the optimal reaction time. For challenging O-alkylation reactions, the use of phase-transfer catalysts can be beneficial, as they facilitate the transfer of the anionic nucleophile from a solid or aqueous phase to the organic phase where the reaction occurs. biomedres.uscore.ac.uk
One-Pot and Multicomponent Synthesis Approaches
While the standard synthesis of this compound is a two-step process (synthesis of the dihydroxy precursor followed by etherification), the concept of a one-pot or multicomponent reaction is appealing for improving process efficiency. As of now, specific literature detailing a validated one-pot synthesis for this exact compound is not prominent.
Theoretically, a one-pot synthesis could be envisioned starting from precursors to Diethyl 2,5-dihydroxyterephthalate, such as diethyl succinoylsuccinate. Such a process would involve an initial aromatization step to form the dihydroxyterephthalate ring, followed by the in-situ addition of a base and an allyl halide to complete the dietherification without isolating the intermediate.
However, this approach presents significant challenges. The conditions required for aromatization are often drastically different from those optimal for Williamson ether synthesis. Aromatization might require acidic or high-temperature conditions, whereas the subsequent etherification step necessitates a strong base. The presence of residual reagents and byproducts from the first step could interfere with the second, leading to lower yields and complex purification challenges. Developing a compatible catalytic system that can facilitate both transformations under a single set of conditions remains a key obstacle to a true one-pot synthesis.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the conventional Williamson ether synthesis. Key areas of improvement include the use of alternative energy sources, greener solvent systems, and catalytic methods to enhance efficiency and reduce waste. alfa-chemistry.com
Phase-Transfer Catalysis (PTC): One established green technique is the use of phase-transfer catalysts. In the O-allylation of Diethyl 2,5-dihydroxyterephthalate, a PTC such as a quaternary ammonium (B1175870) salt can facilitate the reaction between the aqueous phenoxide solution and the organic phase containing the allyl halide. This approach can eliminate the need for anhydrous, polar aprotic solvents like DMF or DMSO, which are often difficult to recover and have associated health risks. acsgcipr.org
Ultrasound and Microwave Assistance: The application of alternative energy sources can significantly accelerate the reaction. Ultrasound-assisted synthesis, or sonochemistry, has been shown to enhance the rate of etherification reactions, often leading to higher yields in shorter time frames and under milder conditions. nih.govhakon-art.comnih.gov Similarly, microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. orgchemres.org
These green methodologies offer substantial improvements over classical synthetic protocols by reducing waste, avoiding hazardous solvents, and increasing energy efficiency.
| Green Chemistry Approach | Principle | Potential Advantages in Synthesis | Reference Example |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible reactants (e.g., aqueous base and organic halide). | Eliminates need for hazardous anhydrous solvents; increases reaction rate. | Synthesis of 1,3-bis(allyloxy)benzene. nih.gov |
| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to induce acoustic cavitation, enhancing mass transfer and reaction rates. | Shorter reaction times, higher yields, milder conditions, reduced energy consumption. | Synthesis of bis-coumarins in water. hakon-art.com |
| Microwave-Assisted Synthesis | Uses microwave energy for rapid and uniform heating. | Drastic reduction in reaction time; often improves yields and reduces side products. | Solvent-free synthesis of alkyl aryl ethers. orgchemres.org |
| Use of Greener Solvents | Replaces hazardous solvents (e.g., DMF, NMP) with more environmentally benign alternatives (e.g., water, ethanol, ionic liquids). | Reduces environmental impact and improves process safety. | General principle in green ether synthesis. alfa-chemistry.com |
Purification Protocols and Scale-Up Considerations in Laboratory Synthesis
Purification Protocols: The purification of this compound from the crude reaction mixture is critical for obtaining a product of high purity. A typical laboratory-scale purification protocol involves several steps:
Work-up: After the reaction is complete, the mixture is typically cooled and quenched, often with water or a dilute acid, to neutralize any remaining base. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.
Crystallization/Recrystallization: As this compound is a solid, recrystallization is the primary method for purification. The crude solid obtained after solvent evaporation is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor.
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography can be employed. A solvent system of appropriate polarity is used to separate the target compound from unreacted starting materials and byproducts.
| Purification Step | Objective | Typical Reagents/Method | Expected Outcome |
|---|---|---|---|
| Aqueous Work-up | Remove inorganic salts and water-soluble impurities. | Extraction with an organic solvent, followed by washing with water and brine. | Crude product in an organic solution, free of salts. |
| Recrystallization | Remove soluble impurities and obtain crystalline solid. | Dissolving in a hot solvent (e.g., ethanol) and cooling. | High-purity crystalline solid (>98%). |
| Column Chromatography | Separate compounds based on polarity for very high purity. | Silica gel stationary phase with a mobile phase like hexanes/ethyl acetate. | Product with >99% purity. |
Scale-Up Considerations: Transitioning the synthesis of this compound from a small laboratory scale (grams) to a larger scale (kilograms) introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility. organic-synthesis.com
Heat Management: The Williamson ether synthesis is often exothermic. On a small scale, this heat dissipates easily, but on a larger scale, heat accumulation can lead to a runaway reaction, increased byproduct formation, and potential safety hazards. A larger reactor must have an efficient cooling system, and the rate of reagent addition must be carefully controlled to manage the reaction temperature.
Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is more difficult than in a small flask. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and decreased yield. The choice of reactor geometry and impeller design is crucial for effective mass and heat transfer.
Purification Method: While column chromatography is effective for purification on a small scale, it is often impractical and costly for large quantities. Therefore, developing a robust crystallization protocol is essential for industrial-scale production. Optimizing solvent choice, cooling rates, and seeding techniques becomes critical for achieving consistent purity and crystal form.
| Parameter | Laboratory Scale (Grams) | Scale-Up Considerations (Kilograms) |
|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio; heat dissipates easily. | Low surface-area-to-volume ratio; requires jacketed reactors and controlled addition rates to manage exotherm. |
| Mixing | Easily achieved with a magnetic stir bar. | Requires mechanical overhead stirrers and potentially baffles to ensure homogeneity. |
| Reagent Addition | Can be added all at once or in portions. | Slow, controlled addition via an addition funnel or pump is necessary to control the reaction rate and temperature. |
| Purification | Recrystallization or column chromatography are feasible. | Column chromatography is generally not viable; robust and scalable crystallization is the preferred method. |
Chemical Transformations and Derivatization Strategies of Diethyl 2,5 Bis Allyloxy Terephthalate
Hydrolysis to 2,5-bis(allyloxy)terephthalic Acid
The conversion of Diethyl 2,5-bis(allyloxy)terephthalate to 2,5-bis(allyloxy)terephthalic acid is a fundamental transformation that involves the cleavage of the two ethyl ester linkages. nih.govchemscene.comsigmaaldrich.com This hydrolysis can be effectively achieved under both alkaline and acidic conditions, yielding the dicarboxylic acid which serves as a key intermediate for further chemical synthesis. nih.govchemscene.comsigmaaldrich.com
Alkaline Hydrolysis Mechanisms and Conditions
Alkaline hydrolysis, or saponification, is a common and efficient method for converting esters to carboxylic acids. The process is typically irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium. For this compound, this reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the carbonyl carbon of each ester group. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated by the solvent.
Table 1: Typical Conditions for Alkaline Hydrolysis of Terephthalate (B1205515) Esters
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the hydroxide nucleophile for saponification. |
| Solvent | Water, Ethanol (B145695), or a mixture | Dissolves the reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Increases the reaction rate. ohiolink.edu |
| Reaction Time | Several hours | Ensures complete conversion of the diester to the dicarboxylate. |
| Final Step | Acidification (e.g., with HCl or H₂SO₄) | Protonates the terephthalate salt to yield the final dicarboxylic acid product. researchgate.net |
Acid-Catalyzed Hydrolysis and Selectivity
Acid-catalyzed hydrolysis provides an alternative route to 2,5-bis(allyloxy)terephthalic acid. This reaction is reversible and proceeds via the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of ethanol.
Various acids can be employed as catalysts, including mineral acids like sulfuric acid and nitric acid, as well as certain metal salts and carboxylic acids. rsc.orgrsc.org Studies on the acid-catalyzed hydrolysis of PET have shown that reaction conditions, such as temperature and catalyst concentration, significantly influence the yield of the resulting terephthalic acid. rsc.orgrsc.org For a symmetrical molecule like this compound, selectivity between the two ester groups is generally not a concern, as both are chemically equivalent. The reaction typically proceeds until both ester groups are hydrolyzed to achieve the dicarboxylic acid. Mild conditions could potentially favor the formation of the monoester, but driving the reaction to completion is the more common objective. researchgate.net
Conversion to 2,5-bis(allyloxy)terephthaloyl Dichloride
Following hydrolysis, the resulting 2,5-bis(allyloxy)terephthalic acid can be converted into the more reactive 2,5-bis(allyloxy)terephthaloyl dichloride. This diacyl chloride is a valuable monomer for the synthesis of high-performance polymers, such as polyamides and polyesters, through condensation reactions.
Reactivity with Chlorinating Agents (e.g., Oxalyl Chloride)
The conversion of carboxylic acids to acyl chlorides is a standard procedure in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). sciforum.net Oxalyl chloride is often preferred for its mild reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies product purification.
The reaction with oxalyl chloride typically proceeds in an inert solvent like dichloromethane (B109758) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyst reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride. For 2,5-bis(allyloxy)terephthalic acid, both carboxylic acid groups react to form the corresponding diacyl chloride.
Table 2: Common Chlorinating Agents for Carboxylic Acids
| Chlorinating Agent | Typical Byproducts | Notes |
|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | A common and effective reagent; reaction may require heating. sciforum.net |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Reacts under milder conditions, often used with a DMF catalyst. |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | A strong chlorinating agent, but produces a non-volatile byproduct. |
Applications in Amide and Ester Coupling Reactions
2,5-Bis(allyloxy)terephthaloyl dichloride is a highly reactive bifunctional monomer. Its two acyl chloride groups readily react with nucleophiles like amines and alcohols in coupling reactions to form amide and ester bonds, respectively. sci-hub.sersc.org
Amide Coupling: In reactions with diamines, the diacyl chloride undergoes polycondensation to form polyamides. The high reactivity of the acyl chloride allows these reactions to proceed rapidly at low temperatures (e.g., via interfacial polymerization), yielding high molecular weight polymers.
Ester Coupling: Similarly, reaction with diols produces polyesters. These esterification reactions are typically fast and efficient, providing an alternative to traditional Fischer esterification methods which require high temperatures and strong acid catalysts. rsc.org
These coupling reactions are fundamental to creating polymers with tailored properties, where the 2,5-bis(allyloxy) backbone can be incorporated into the main chain of the polymer.
Radical Polymerization and Cross-linking Reactions of Allyloxy Groups
The two terminal allyl groups in this compound provide sites for polymerization and cross-linking. researchgate.net These reactions proceed via a radical mechanism and allow for the formation of complex, three-dimensional polymer networks. researchgate.net
The polymerization is initiated by radical initiators, which can be activated by heat (thermal initiators) or light (photoinitiators). The initiator generates a free radical that adds across the carbon-carbon double bond of an allyl group. This creates a new radical species which can then propagate by reacting with other allyl groups on neighboring molecules.
Because this compound possesses two allyl functionalities, its polymerization can lead to a cross-linked structure. This property makes it a useful cross-linking agent when co-polymerized with other monomers, enhancing the thermal stability and mechanical properties of the resulting polymer. The reactivity of the allyl groups can be exploited in various applications, including the formation of thermosetting resins and coatings. researchgate.net
Table 3: Common Radical Initiators
| Initiator Type | Examples | Activation Method |
|---|---|---|
| Thermal Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Heat |
| Photoinitiators | Benzoin ethers, Irgacure series | UV Light |
Other Functional Group Interconversions on the Allyloxy Moieties
The allyl ether groups of this compound are amenable to a range of chemical modifications, providing pathways to introduce new functional groups and expand the molecular complexity of the parent compound.
Epoxidation Reactions of Allyl Ethers
The conversion of the terminal double bonds of the allyl groups into epoxide rings is a valuable transformation that introduces a highly reactive three-membered ring. This reaction is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. libretexts.org The epoxidation of an alkene with a peroxycarboxylic acid proceeds via a concerted mechanism, where the electrophilic oxygen atom of the peroxy acid reacts with the nucleophilic double bond. libretexts.org This process is generally carried out in a non-aqueous solvent to prevent the hydrolysis of the resulting epoxide. libretexts.org
For this compound, the epoxidation of both allyl groups would yield diethyl 2,5-bis(glycidyloxy)terephthalate. While specific studies on this particular molecule are not extensively documented, the reaction conditions can be inferred from similar epoxidations of allyl ethers. The reaction is typically performed in chlorinated solvents like dichloromethane or chloroform (B151607) at or below room temperature to control the exothermic nature of the reaction.
Another approach for epoxidation involves the use of hydrogen peroxide in the presence of a suitable catalyst, such as a titanium-silicate like Ti-SBA-15. researchgate.net This method is considered a greener alternative to using peroxy acids. researchgate.net The reaction parameters, including temperature, reactant molar ratios, solvent concentration, and catalyst loading, would need to be optimized to achieve high conversion and selectivity towards the desired bis-epoxide derivative. researchgate.net
| Reagent | Catalyst | Solvent | Temperature | Key Considerations |
|---|---|---|---|---|
| m-CPBA | None | Dichloromethane, Chloroform | 0 °C to room temperature | Stoichiometric use of the peroxy acid. |
| Hydrogen Peroxide | Ti-SBA-15 or other transition metal catalysts | Methanol (B129727), Water | Elevated temperatures (e.g., 80 °C) | Catalytic process, considered a greener method. |
Claisen Rearrangement in Allyloxy-Substituted Aromatic Systems
The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that is particularly effective for aryl allyl ethers, leading to the formation of ortho-allyl phenols. organic-chemistry.org In the case of this compound, this intramolecular rearrangement results in the migration of the two allyl groups from the ether oxygen atoms to the adjacent, unsubstituted positions on the aromatic ring.
This transformation is typically induced thermally, often requiring high temperatures when uncatalyzed. organic-chemistry.org The reaction proceeds through a concerted, pericyclic transition state, resulting in the formation of diethyl 3,6-diallyl-2,5-dihydroxyterephthalate. The subsequent tautomerization of the intermediate cyclohexadienone leads to the stable, rearomatized phenolic product.
While the general mechanism of the aromatic Claisen rearrangement is well-understood, specific conditions for this compound would involve heating the compound in a high-boiling solvent. The presence of the electron-withdrawing ester groups on the aromatic ring may influence the reaction rate and the required temperature for the rearrangement. Lewis acids can also be employed to catalyze the Claisen rearrangement, potentially allowing for lower reaction temperatures. semanticscholar.org
Hydrogenation and Halogenation of Double Bonds
The double bonds within the allyl groups of this compound can be readily saturated through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. nih.govnih.gov The hydrogenation would convert the two allyloxy groups into propoxy groups, yielding diethyl 2,5-bis(propoxy)terephthalate. The reaction is generally carried out under mild to moderate hydrogen pressure and at room or slightly elevated temperatures. The choice of solvent can influence the reaction time and selectivity. nih.gov
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Ethyl acetate, Methanol | Room temperature to 50 °C | 1-10 atm |
| Palladium on Carbon (Pd/C) | Triethylsilane (transfer hydrogenation) | Various organic solvents | Room temperature | Atmospheric |
Alternatively, transfer hydrogenation using a hydrogen donor like triethylsilane in the presence of a palladium catalyst offers a milder and often more selective method for the reduction of double bonds. nih.gov
Halogenation of the allyl double bonds provides another route for functionalization. N-Bromosuccinimide (NBS) is a convenient reagent for the allylic bromination of alkenes, which involves a free-radical mechanism. masterorganicchemistry.com This would introduce a bromine atom at the carbon adjacent to the double bond. Alternatively, the addition of halogens like bromine (Br₂) across the double bonds would lead to the formation of vicinal dihalides.
Chemo-selective Reactivity in Multi-functional Systems
The presence of both ester and allyl ether functional groups in this compound allows for the exploration of chemo-selective reactions. The differing reactivity of these groups enables the targeted modification of one while leaving the other intact.
For instance, the reactions discussed in section 3.4—epoxidation, Claisen rearrangement, hydrogenation, and halogenation—primarily target the allyloxy moieties. The ester groups are generally stable under the conditions employed for these transformations. For example, catalytic hydrogenation with Pd/C under mild conditions will selectively reduce the alkene double bonds without affecting the ester groups. nih.gov Similarly, the Claisen rearrangement is a specific reaction of the aryl allyl ether functionality and does not involve the ester groups.
Conversely, the ester groups can be selectively hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions, while the allyl ether linkages remain stable. This differential reactivity is crucial for the stepwise synthesis of more complex molecules derived from this compound. The ability to selectively address one functional group in the presence of another is a cornerstone of modern synthetic chemistry and highlights the utility of this compound as a versatile building block.
Advanced Analytical Methodologies for Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Diethyl 2,5-bis(allyloxy)terephthalate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment and connectivity of atoms can be constructed.
While specific experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the known effects of its functional groups and data from analogous compounds such as Diethyl 2,5-dihydroxyterephthalate and other terephthalate (B1205515) esters. chemicalbook.com
Proton (¹H) NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule. The symmetry of the molecule simplifies the spectrum, with signals corresponding to the aromatic, allyloxy, and ethyl ester groups.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (2H) | ~7.3-7.5 | Singlet (s) | N/A |
| Allyl (-OCH₂-CH =CH₂) | ~5.9-6.1 | Multiplet (m) | - |
| Allyl (-OCH₂-CH=CH ₂) | ~5.2-5.4 | Multiplet (m) | - |
| Allyl (-OCH ₂-CH=CH₂) | ~4.6-4.7 | Doublet of triplets (dt) | ~5-6 |
| Ethyl Ester (-OCH ₂-CH₃) | ~4.3-4.4 | Quartet (q) | ~7 |
| Ethyl Ester (-OCH₂-CH ₃) | ~1.3-1.4 | Triplet (t) | ~7 |
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the molecular symmetry, only nine distinct carbon signals are expected. Data from related compounds like Diethyl terephthalate helps in predicting these shifts. chemicalbook.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | ~165-166 |
| Aromatic (C -O) | ~152-153 |
| Aromatic (C -CO) | ~125-126 |
| Aromatic (C -H) | ~118-119 |
| Allyl (-OCH₂-C H=CH₂) | ~132-133 |
| Allyl (-OCH₂-CH=C H₂) | ~117-118 |
| Allyl (-OC H₂-CH=CH₂) | ~69-70 |
| Ethyl Ester (-OC H₂-CH₃) | ~61-62 |
| Ethyl Ester (-OCH₂-C H₃) | ~14-15 |
To confirm the assignments made from one-dimensional NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Expected correlations include those between the -OCH₂- and -CH₃ protons of the ethyl group, and among all the protons within the allyl group (-OCH₂-CH=CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbon atoms. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in the tables above.
Variable Temperature (VT) NMR is a powerful technique for studying the dynamic processes within a molecule, such as the rotation of substituent groups. For this compound, VT-NMR could be employed to investigate the rotational freedom of the two allyloxy groups.
At room temperature, the rotation around the aromatic C–O bond of the allyloxy group may be fast on the NMR timescale, resulting in sharp, averaged signals. However, as the temperature is lowered, this rotation could slow down. If the rotational barrier is significant, the molecule may adopt one or more stable conformations. This restricted rotation could lead to broadening of the NMR signals for the allyloxy and aromatic groups, which might eventually decoalesce into separate signals for each distinct conformer at very low temperatures. Observing these changes would allow for the calculation of the energy barrier to rotation, providing valuable insight into the molecule's conformational flexibility.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands. The positions of these bands can be predicted by comparison with similar molecules like diethyl phthalate (B1215562). nist.gov
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O stretch | ~1720-1725 | Strong |
| Aromatic Ring | C=C stretch | ~1600, ~1500 | Medium |
| Alkene (Allyl) | C=C stretch | ~1645 | Medium-Weak |
| Ether & Ester | C–O stretch | ~1250-1280 (Aromatic-O), ~1100-1150 (Aliphatic-O) | Strong |
| Alkene (Allyl) | =C-H bend | ~920-990 | Medium |
| Aromatic Ring | C-H bend | ~850-890 (para-substitution) | Strong |
| Alkyl/Aryl | C-H stretch | ~2850-3100 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation pattern.
For this compound (Molecular Formula: C₁₈H₂₂O₆), the exact molecular weight is 334.36 g/mol . myskinrecipes.commyskinrecipes.com Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 334. The fragmentation pattern would be expected to involve characteristic losses of the side chains.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Loss | Predicted m/z |
| [M]⁺ | - | 334 |
| [M - C₂H₅O]⁺ | Loss of ethoxy radical | 289 |
| [M - C₃H₅]⁺ | Loss of allyl radical | 293 |
| [M - C₃H₅O]⁺ | Loss of allyloxy radical | 277 |
| [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate radical | 261 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis determines the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample of the compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify its elemental composition and purity.
For this compound, with the molecular formula C₁₈H₂₂O₆, the theoretical elemental composition is as follows.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 18 | 216.198 | 64.66 |
| Hydrogen | H | 1.008 | 22 | 22.176 | 6.63 |
| Oxygen | O | 15.999 | 6 | 95.994 | 28.71 |
| Total | 334.368 | 100.00 |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray Diffraction (XRD) crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. It provides precise information on bond lengths, bond angles, and crystallographic symmetry, which governs the material's macroscopic properties. In the context of this compound and its derivatives, XRD is crucial for understanding their solid-state conformation, crystal packing, and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking.
Single Crystal X-ray Diffraction of the Compound and its Derivatives
While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, extensive crystallographic data exists for its structural analogues and derivatives. These studies reveal key structural motifs that are likely to be relevant.
For instance, the analysis of Diethyl 2,5-dihydroxyterephthalate shows that the ester molecules are connected by intermolecular O-H···O hydrogen bonds, forming continuous chains within the crystal lattice. researchgate.net The study, conducted at 200 K, determined that both the ester groups and the hydroxyl hydrogen atoms are nearly coplanar with the central benzene (B151609) ring, a conformation that facilitates the formation of intramolecular O-H···O hydrogen bonds as well. researchgate.net
In a more sterically hindered derivative, Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate , the significant steric congestion around the central ring forces the ester groups to be almost orthogonal to the plane of the benzene ring. mdpi.comresearchgate.net This is a significant conformational change compared to the dihydroxy analogue. The torsion angles reported are C(5)–C(6)–C(11)–O(12) = -92.6(4)° and C(2)–C(3)–C(7)–O(8) = 109.9(3)°. mdpi.comresearchgate.net
Another related compound, bis(4-allyl-2-methoxyphenyl) terephthalate , also exhibits a non-planar conformation. researchgate.netnih.gov The central terephthalate and the methoxybenzene rings are approximately perpendicular to each other, with a dihedral angle of 80.31 (5)°. researchgate.netnih.gov In this structure, the complete molecule is generated by a crystallographic inversion center located at the center of the terephthalate ring. researchgate.netnih.gov
Table 1: Crystallographic Data for Selected Terephthalate Derivatives
| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |
| Diethyl 2,5-dihydroxyterephthalate | C₁₂H₁₄O₆ | Orthorhombic | Pcab | Planar molecules in hydrogen-bonded chains | researchgate.net |
| Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate | C₁₂H₁₂I₂O₆ | Monoclinic | P2₁/c | Ester groups orthogonal to the benzene ring | mdpi.comresearchgate.net |
| bis(4-allyl-2-methoxyphenyl) terephthalate | C₂₈H₂₆O₆ | Triclinic | P-1 | Perpendicular arrangement of central and outer rings | researchgate.netnih.gov |
Analysis of Crystal Packing and Hydrogen Bonding Networks in Derivatives
The solid-state packing of terephthalate derivatives is heavily influenced by intermolecular forces, particularly hydrogen bonding. In Diethyl 2,5-dihydroxyterephthalate , each hydroxyl hydrogen atom is involved in a bifurcated hydrogen bond, participating in both an intramolecular bond with the adjacent ester carbonyl oxygen and an intermolecular bond with a hydroxyl oxygen of a neighboring molecule. researchgate.net This network of intermolecular O-H···O bonds links the molecules into infinite strings along the crystallographic b-axis. researchgate.net
The introduction of bulky substituents, such as in Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate , alters the packing significantly. The crystal structure consists of stacks of molecules where the iodine atoms of adjacent molecules are aligned. mdpi.comresearchgate.net These stacks are held together by hydrogen bonds that form alternately at the top and bottom of the aligned molecules. mdpi.comresearchgate.net This specific arrangement is a known structural motif for halogenated dihydroxyterephthalate esters. mdpi.com
The hydrogen bonding parameters for this diiodo derivative have been determined precisely, as detailed in the table below.
Table 2: Hydrogen Bonding Parameters for Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| O(2)—H(2)···O(11) | 0.98(3) | 1.90(3) | 2.778(4) | 149(4) |
| O(5)—H(5)···O(8) | 0.98(4) | 1.87(4) | 2.743(3) | 148(4) |
D = donor atom; A = acceptor atom. Data sourced from Aitken, R. A., et al. (2022). researchgate.net
In structures where strong hydrogen bond donors are absent, such as bis(4-allyl-2-methoxyphenyl) terephthalate , no specific directional contacts like hydrogen bonds are observed in the crystal packing. researchgate.netnih.gov The molecular arrangement is instead governed by weaker van der Waals forces.
Pressure-Dependent Crystallography in Coordination Polymers
Terephthalate-based linkers, including functionalized derivatives, are extensively used in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comfigshare.com The study of these materials under high pressure provides insight into their mechanical stability and elastic properties. High-pressure single-crystal X-ray diffraction is the primary tool for observing pressure-induced structural changes in real-time.
Research on coordination polymers containing flexible linkers demonstrates that compression can induce various phenomena, including phase transitions and amorphization. semanticscholar.org For example, in the coordination polymer Cd(HDA)₂(NO₃)₂, which contains flexible 1,6-hexanediamine (B7767898) (HDA) linkers, high pressure induces a ferroelastic phase transition at 1.10 GPa, followed by an isostructural transition at 2.00 GPa. semanticscholar.org These transitions are associated with changes in the conformation of the flexible linkers and the coordination environment of the metal center. semanticscholar.org
The general mechanism of compression in such flexible frameworks involves the reduction of void spaces and intermolecular distances. semanticscholar.org The strain from increasing pressure can accumulate in the flexible linkers, leading to their buckling and eventual conversion to shorter conformers, which can trigger a phase transition. semanticscholar.org At sufficiently high pressures (e.g., above 4 GPa), the long-range crystalline order can be lost, leading to amorphization of the sample. semanticscholar.org While specific pressure-dependent studies on CPs derived from this compound are not detailed, the principles derived from analogous systems with flexible linkers illustrate the expected structural responses.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC, HPLC)
Chromatographic methods are fundamental for verifying the purity of synthesized compounds like this compound and for separating it from reaction byproducts or isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for the analysis of terephthalate esters.
Gas Chromatography (GC) , often coupled with a mass spectrometer (MS) or an electron capture detector (ECD), is a powerful tool for separating and identifying volatile and semi-volatile compounds like terephthalate esters. restek.comepa.gov The separation is challenging because of the structural similarities among different esters, which can lead to overlapping peaks. restek.com The choice of the GC column's stationary phase is therefore critical. Columns such as the Rtx-440 and Rxi-XLB are often recommended for phthalate and terephthalate analysis due to their ability to resolve a large number of congeners. restek.com
A typical GC method, such as EPA Method 8061A, provides standardized conditions for analysis. epa.gov For instance, a common temperature program involves starting at 150°C, ramping to 220°C at 5°C/min, and then to 275°C at 3°C/min. epa.gov More advanced GC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer enhanced sensitivity and selectivity, which is crucial for detecting trace impurities or quantifying the compound in complex matrices. nih.gov
Table 3: Example GC Conditions for Terephthalate/Phthalate Analysis
| Parameter | Condition 1 (GC-ECD) | Condition 2 (GC-MS/MS) |
| Column | Fused silica (B1680970) open tubular (e.g., DB-5) | DB-5MS UI (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (6 mL/min) | Helium (1 mL/min) |
| Injector Temp. | 250°C | 300°C |
| Detector Temp. | 320°C | N/A (MS Transfer Line) |
| Oven Program | 150°C (0.5 min), 5°C/min to 220°C, 3°C/min to 275°C (hold 13 min) | 150°C (3 min), 10°C/min to 300°C (hold 12 min) |
| Reference | EPA Method 8061A epa.gov | Lee, D., et al. (2015) nih.gov |
High-Performance Liquid Chromatography (HPLC) is another essential technique, particularly for preparative separations or for analyzing less volatile derivatives. Reversed-phase (RP) HPLC is commonly used. For instance, bis(2-ethylhexyl) terephthalate has been isolated using a semi-preparative RP-C18 column with a water/acetonitrile gradient. chemrxiv.org The mobile phase composition is critical for achieving good separation. A typical mobile phase for a related compound, bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate, consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The choice of modifier depends on compatibility with the detector, with formic acid being preferred for mass spectrometry. sielc.com
Applications in Advanced Materials Chemistry and Engineering
Building Block for Polymer and Copolymer Synthesis
Diethyl 2,5-bis(allyloxy)terephthalate serves as a multifunctional monomer for the development of a variety of polymeric structures. The ester functionalities can participate in polycondensation reactions to form the main polymer backbone, while the allyloxy side groups offer sites for subsequent cross-linking or functionalization.
While direct synthesis of polyesters and polyimides from this compound is not extensively documented in publicly available literature, its structural motifs are found in related polymer chemistry. Aromatic polyesters are widely synthesized from various bisphenols and terephthaloyl chlorides, indicating that the terephthalate (B1205515) core of this compound is a suitable component for polyester (B1180765) backbones derpharmachemica.com. The synthesis of such polymers often involves techniques like interfacial polycondensation derpharmachemica.com. For instance, novel polyimides are often prepared through a two-step method involving polycondensation to form a poly(amic acid) followed by chemical or thermal imidization mdpi.com. The introduction of specific functional groups, such as hydroxyl groups, into the polymer backbone can increase chain cross-linking and rigidity through hydrogen bonding nih.gov. Similarly, the allyloxy groups in this compound could be envisioned to introduce sites for cross-linking.
Unsaturated polyester resins (UPRs) are typically composed of an unsaturated polyester dissolved in a reactive diluent, which copolymerize to form a cross-linked thermoset umcs.plchimarhellas.com. The synthesis of UPRs involves the polycondensation of saturated and unsaturated dicarboxylic acids or their anhydrides with glycols umcs.pl. The double bonds within the polyester backbone, often derived from maleic anhydride, react with the vinyl or allyl groups of the reactive diluent to form a three-dimensional network umcs.plresearchgate.net.
The presence of allyloxy groups on the terephthalate ring is a key feature of this compound, providing a pathway for the formation of cross-linked polymer networks. During polymerization, particularly in unsaturated polyester resins, these allyl groups can react with other unsaturated species, such as styrene (B11656) or maleate (B1232345) units, via free-radical mechanisms initiated by peroxides chimarhellas.comepo.orggoogle.com. This reaction leads to the formation of covalent bonds between polymer chains, resulting in a three-dimensional network structure.
The density of this cross-linking is directly related to the concentration of the allyloxy groups within the polymer matrix. A higher concentration of this compound would lead to a higher cross-linking density, which generally results in a material with increased rigidity, thermal stability, and solvent resistance researchgate.net. However, it may also lead to a more brittle material. The reactivity of allylic monomers is a crucial factor, as they can sometimes exhibit lower reactivity compared to acrylic monomers, which would influence the curing kinetics and the final properties of the cross-linked polymer researchgate.net.
While direct synthesis of organosilicas using this compound is not specifically reported, a closely related compound, a bis-silylated diethyl 2,5-bis[N,N-(3-triethoxysilyl)propylurea]terephthalate precursor, has been successfully used to prepare highly fluorescent organosilicas researchgate.net. This was achieved through hydrolytic self-condensation and co-condensation with tetraethoxysilane (TEOS) via a sol-gel process researchgate.net. This suggests that this compound, after suitable functionalization of its allyloxy groups with silane (B1218182) coupling agents, could serve as a precursor for organic-inorganic hybrid materials.
The sol-gel approach is a common method for synthesizing such hybrid materials, where organic components are incorporated into an inorganic network, such as silica (B1680970) mdpi.comnih.gov. The organic functionalities can impart specific properties, such as fluorescence or hydrophobicity, to the final material. The allyloxy groups of this compound could potentially be modified to incorporate trialkoxysilane moieties, enabling its integration into a silica network.
Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The carboxylate groups that can be derived from the diethyl ester functionalities of this compound make it a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The terephthalate backbone provides a rigid spacer, while the allyloxy groups can influence the framework's properties and offer potential for post-synthetic modification.
Terephthalate-based ligands are widely used in the synthesis of lanthanide-based MOFs due to their ability to form stable coordination bonds and facilitate the "antenna effect" for enhancing the luminescence of lanthanide ions mdpi.com. The rational design of these materials allows for the tuning of their structural and functional properties rsc.org.
A summary of relevant lanthanide coordination polymers with terephthalate-based ligands is presented below:
| Lanthanide Ion | Ligand | Resulting Structure | Reference |
| Sm, Eu, Tb, Dy | Terephthalic acid | 3D Metal-Organic Frameworks | mdpi.com |
| Nd, Tb | 5-(4-carboxybenzyloxy)isophthalic acid | 3D Metal-Organic Frameworks | nih.gov |
| Ce, Pr, Nd, Sm | trans-1,4-cyclohexanedicarboxylic acid | 3D Metal-Organic Frameworks | mdpi.com |
| Tb, Eu | 5,5′-((pyridine-2,6-dicarbonyl)bis(azadiyl)diterephthalic acid | 2D Metal-Organic Frameworks | rsc.org |
Pressure-Induced Reversible Phase Transitions and Bond Rearrangements in Networks
Metal-organic frameworks constructed from terephthalate linkers can exhibit dynamic structural responses to external stimuli, such as pressure. researchgate.net High-pressure experiments have demonstrated that these frameworks can undergo reversible phase transitions, including crystalline-to-amorphous and crystal-to-crystal transformations. researchgate.neted.ac.ukresearchgate.net For example, a scandium terephthalate MOF (Sc2BDC3) displays reversible amorphization above 0.1 GPa when compressed in a non-penetrating fluid. ed.ac.ukresearchgate.net In contrast, its nitro-functionalized derivative undergoes a reversible, first-order crystal-to-crystal phase transition to a denser polymorph. ed.ac.ukresearchgate.net
These transitions are often associated with significant bond rearrangements and changes in unit cell volume. researchgate.net The reversibility of such transformations is a key property for applications in shock absorption, sensing, and data storage. The presence of guest molecules within the pores can significantly influence this behavior; for instance, the uptake of methanol (B129727) can inhibit pressure-induced amorphization and phase transitions in certain scandium terephthalate MOFs. ed.ac.ukresearchgate.net The specific functional groups on the terephthalate linker, such as the allyloxy groups, can modulate the framework's compressibility and its response to pressure.
Role of Allyloxy Conformation in Framework Flexibility and Dynamics
The functionalization of rigid terephthalate linkers with flexible side chains, such as allyloxy groups, is a key strategy for introducing dynamic properties into MOFs. researchgate.netnih.gov These flexible moieties can induce unexpected structural flexibility, often referred to as "breathing," where the framework undergoes large-amplitude structural changes in response to guest adsorption/desorption, temperature, or light. researchgate.netmdpi.comrsc.org
The conformational freedom of the allyloxy group, specifically the low-energy rotations around the C-O and C-C bonds, allows the side chain to reorient itself within the framework's pores. nih.gov This reorientation can alter the pore size and shape, leading to gate-opening effects or stepwise adsorption isotherms. mdpi.com Studies on MOFs with alkyl ether side chains have shown that these groups can initiate structural transformations upon guest removal or uptake. researchgate.netnih.gov The length and substitution pattern of these ether chains have a major impact on the framework's flexibility and sorption selectivity. researchgate.netnih.gov Therefore, the allyloxy groups in this compound are expected to play a crucial role in the dynamic behavior of the resulting MOFs, enabling tunable responses to external stimuli.
Exploration of Porosity and Gas Adsorption Properties in MOFs
The functionalization of terephthalate linkers directly impacts the porosity and gas adsorption characteristics of the resulting MOFs. osti.govnih.gov Introducing functional groups like allyloxy can modify the pore chemistry and surface interactions, leading to enhanced selectivity for specific gases. researchgate.net For example, functionalization of rigid MOFs with alkyl ether groups has been shown to initiate high sorption selectivity for CO2 over N2 and CH4. researchgate.netnih.gov This is attributed to favorable interactions between the polar CO2 molecules and the polar ether chains. researchgate.net
The table below presents representative data on the surface area and CO2 uptake for various MOFs constructed from functionalized terephthalate linkers, illustrating the effect of different functional groups on these properties. While specific data for a MOF from this compound is not available, the data from related systems highlight the potential for creating materials with significant porosity and tailored gas adsorption capabilities.
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at STP) | Reference |
|---|---|---|---|---|
| ET-MOF | Ethyl-amino | 832 | - | rsc.org |
| PROP-MOF | Propyl-amino | 580 | - | rsc.org |
| BUT-MOF | n-Butyl-amino | 609 | - | rsc.org |
| M'MOF-2a | Chiral | 388 | - | nih.gov |
| M'MOF-3a | Chiral | 110 | 147 (C₂H₂) | nih.gov |
Precursor for Functional Materials with Tunable Optical Properties
The molecular structure of this compound, featuring an electron-rich dialkoxy-substituted benzene (B151609) ring core, makes it an excellent precursor for the synthesis of materials with interesting optical properties, such as fluorescent dyes and chromophores.
Synthesis of Fluorescent Dyes and Chromophores
Derivatives of 2,5-dialkoxyterephthalate are known to be suitable for creating fluorescent compounds. researchgate.net The synthesis typically involves the alkylation of dimethyl 2,5-dihydroxyterephthalate. researchgate.net Subsequent hydrolysis, chlorination, and condensation reactions can be employed to produce a variety of diaryl 2,5-dialkoxyterephthalates. researchgate.net This synthetic versatility allows for the fine-tuning of the electronic structure and, consequently, the optical properties of the final dye or chromophore. The presence of two electron-donating alkoxy groups and two electron-withdrawing ester groups on the benzene ring creates a push-pull system, which is a common design motif for fluorescent molecules. researchgate.net The allyloxy groups on this compound provide additional synthetic handles for post-synthesis modification or polymerization.
Photophysical Behavior of this compound Derivatives
The photophysical properties of 2,5-dialkoxyterephthalate derivatives are characterized by their absorption and emission spectra. These compounds typically exhibit an absorption band in the near-UV region, often between 332–355 nm, which can be attributed to an intramolecular charge-transfer transition from the electron-rich alkoxy-substituted ring to the electron-deficient carboxyl groups. researchgate.net Upon excitation, many of these derivatives display bright luminescence. researchgate.net For example, certain metal complexes of 2,5-dimethoxyterephthalate show bright blue light emission. researchgate.net The specific emission wavelength and quantum yield can be modulated by altering the substituents on the terephthalate core, offering a pathway to design fluorophores with tailored photophysical characteristics for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). researchgate.net
Development of Sensors and Optical Devices
The unique molecular architecture of this compound, featuring a central aromatic core functionalized with reactive allyl groups, positions it as a promising precursor for the synthesis of advanced materials with tailored sensory and optical properties. While direct applications of the monomer itself are not extensively documented, its structural motifs are found in materials designed for these purposes.
The development of highly sensitive and selective chemical sensors is a significant area of research. One approach involves the creation of porous organic materials, such as Covalent Organic Frameworks (COFs), which can be designed to interact with specific analytes. A closely related compound, 2,5-Bis(allyloxy)terephthalohydrazide, serves as a building block for such COFs. ossila.com The hydrazide groups of this molecule react to form the porous framework, while the allyloxy groups remain available for post-synthetic modification. These pendant allyl groups can be functionalized, for example, to act as binding sites for metal ions. In one study, the allyloxy groups in a COF functioned as acceptors for mercury ions (Hg²⁺), leading to a quenching of the material's fluorescence upon binding. This demonstrates the potential for developing fluorescent sensors for environmental monitoring. ossila.com Given the structural similarity, it is conceivable that this compound could be modified or copolymerized to create materials with similar sensing capabilities.
In the realm of optical devices, materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Research into polymers containing structural units similar to this compound has shown promising results. For instance, a polymer incorporating a poly(2,5-bis(but-2-ynyloxy) benzoate) backbone, which shares the disubstituted aromatic ester core, has been found to exhibit excellent quadratic NLO properties. researchgate.net These properties, such as Second Harmonic Generation (SHG), are crucial for devices that modify the frequency of laser light. The combination of a conjugated polymer backbone with polar chromophores can lead to materials with large macroscopic NLO coefficients. The allylic functionality of this compound provides a route to creating cross-linked polymer networks, which can help in aligning and stabilizing chromophores to achieve and maintain these NLO effects.
The data in the table below summarizes the properties of a related compound used in sensor development.
| Compound | Application | Functional Groups | Mechanism |
| 2,5-Bis(allyloxy)terephthalohydrazide | Mercury Ion Sensor | Allyloxy, Hydrazide | Forms a Covalent Organic Framework (COF). Allyloxy groups act as Hg²⁺ acceptors, leading to fluorescence quenching upon binding. ossila.com |
Application in Photoresist Formulations and Insulating Barriers
The presence of two polymerizable allyl groups makes this compound a candidate for use as a crosslinking agent in polymer formulations, which is a key characteristic for materials used in photoresists and as insulating barriers.
Photoresists are light-sensitive materials used in photolithography to create patterned coatings on substrates. Negative-working photoresists, in particular, function by becoming insoluble in a developer solvent after exposure to light. This change in solubility is often achieved through light-induced crosslinking of a polymer binder with a photosensitive agent. The allyl groups in this compound can undergo polymerization or crosslinking reactions when exposed to a suitable initiator, such as a photoinitiator that generates radicals upon UV irradiation. Incorporating this monomer into a photoresist formulation could lead to the formation of a dense, cross-linked network upon exposure, rendering the exposed regions insoluble. The aromatic core of the molecule would also contribute to the thermal stability and etch resistance of the resulting photoresist pattern, which are critical properties for semiconductor manufacturing. While specific formulations containing this compound are not widely reported in publicly available literature, its bifunctional nature makes it a theoretically viable component for such applications.
In the field of electrical engineering, insulating materials are crucial for preventing the flow of electric current where it is not desired. Materials with high dielectric strength, low dielectric constant, and excellent thermal stability are required for applications such as insulating barriers in microelectronics and as encapsulation materials for electronic components. Cross-linked polymers are often used for these purposes due to their robust network structure, which imparts desirable mechanical and thermal properties. The polymerization of this compound would lead to a thermosetting polymer. The resulting cross-linked material, with its aromatic terephthalate units, would be expected to exhibit good thermal stability and rigidity. The ether linkages (allyloxy groups) might influence the dielectric properties of the polymer. The ability to form a highly cross-linked network can restrict polymer chain mobility, which is beneficial for maintaining insulating properties at elevated temperatures. The synthesis of polymers from monomers containing allyl functionalities is a well-established method for producing materials with good insulating properties.
The table below outlines the potential roles of this compound in these applications based on its chemical structure.
| Application | Potential Role | Key Functional Groups | Resulting Material Property |
| Photoresist Formulations | Crosslinking Agent | Allyl Groups | Formation of an insoluble, cross-linked network upon light exposure, providing pattern definition. |
| Insulating Barriers | Monomer/Crosslinker | Allyl Groups, Aromatic Core | Creation of a thermoset polymer with high thermal stability and good dielectric properties. |
Theoretical and Computational Investigations of Diethyl 2,5 Bis Allyloxy Terephthalate and Its Assemblies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reaction pathways for molecules like Diethyl 2,5-bis(allyloxy)terephthalate.
Prediction of Molecular Geometry and Electronic Structure
Quantum chemical calculations can provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the this compound molecule.
| Parameter | Predicted Value (B3LYP/6-31G*) |
| C=O Bond Length | ~1.22 Å |
| C-O (Ester) Bond Length | ~1.35 Å |
| C-O (Ether) Bond Length | ~1.37 Å |
| Aromatic C-C Bond Length | ~1.40 Å |
| O-C-C-O (Ester) Dihedral Angle | ~180° (planar preference) |
| C-O-C-C (Allyl) Dihedral Angle | Variable (denotes flexibility) |
Interactive Data Table: Predicted Molecular Geometry Parameters for this compound.
Electronic Structure: The electronic structure is influenced by the interplay of different functional groups. The central terephthalate (B1205515) core acts as an electron-withdrawing group, while the allyloxy groups are electron-donating due to the oxygen lone pairs. This "push-pull" dynamic influences the electron density distribution across the molecule, which can be visualized through calculated electrostatic potential maps. These maps highlight electron-rich regions (around the oxygen atoms) and electron-poor regions (around the ester carbonyl carbons and aromatic protons), which are crucial for understanding intermolecular interactions and reactivity.
Analysis of Frontier Molecular Orbitals and Spectroscopic Properties
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the allyloxy groups. The LUMO is anticipated to be centered on the electron-deficient diethyl terephthalate core, particularly the carbonyl groups. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation, which governs its UV-Visible absorption properties.
Spectroscopic Properties: Computational methods are invaluable for interpreting experimental spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. The primary absorption bands are typically due to π → π* transitions within the conjugated aromatic system. Calculations can help assign specific electronic transitions to the observed absorption maxima.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, predicted shifts can be obtained. These theoretical values are often in good agreement with experimental data and are crucial for the unambiguous assignment of complex spectra. amazonaws.comrsc.org
| Nucleus | Experimental Chemical Shift (ppm, CDCl₃) rsc.org | Hypothetical Calculated Shift (ppm) | Assignment |
| Ar-H | 7.39 | 7.42 | Protons on the benzene ring |
| =CH- (allyl) | 6.01-6.10 | 6.05 | Vinylic proton of the allyl group |
| =CH₂ (allyl) | 5.27-5.52 | 5.35, 5.48 | Terminal vinylic protons |
| O-CH₂- (allyl) | 4.59-4.61 | 4.60 | Methylene protons of the allyl group |
| O-CH₂- (ethyl) | 4.34-4.41 | 4.38 | Methylene protons of the ethyl ester |
| -CH₃ (ethyl) | 1.36-1.41 | 1.39 | Methyl protons of the ethyl ester |
| C=O (ester) | 165.63 | 165.50 | Carbonyl carbon |
| Ar-C-O | 151.53 | 151.60 | Aromatic carbon attached to ether oxygen |
| -CH= (allyl) | 132.77 | 132.80 | Vinylic carbon of the allyl group |
Interactive Data Table: Comparison of Experimental and Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound.
Computational Modeling of Reaction Mechanisms (e.g., allylation, hydrolysis)
Computational modeling can elucidate the step-by-step pathways of chemical reactions, identifying transition states and calculating activation energies.
Allylation: The synthesis of this compound involves the O-allylation of Diethyl 2,5-dihydroxyterephthalate. amazonaws.comst-andrews.ac.uk DFT can model this Sₙ2 reaction mechanism. The process involves the deprotonation of the hydroxyl groups by a base (like potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the allyl bromide. Computational modeling can determine the energy barrier for this nucleophilic attack, confirming the feasibility of the reaction and providing insight into the transition state structure.
Hydrolysis: The hydrolysis of the ester groups in this compound to form 2,5-bis(allyloxy)terephthalic acid is a key step in its use as a linker for synthesizing metal-organic frameworks (MOFs). ncl.ac.uk This reaction, typically base-catalyzed (e.g., with LiOH), can be modeled to understand the pathway of nucleophilic acyl substitution. Calculations can map the potential energy surface for the addition of a hydroxide (B78521) ion to the ester's carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the ethoxide leaving group.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions based on a given force field.
Conformational Analysis and Flexibility of Allyloxy Chains
While the central aromatic core of this compound is rigid, the two allyloxy side chains possess significant conformational freedom. The flexibility arises from rotation around the C(aromatic)-O, O-CH₂, and CH₂-CH bonds. MD simulations can explore the accessible conformations of these chains by simulating their motion over nanoseconds. This analysis reveals the most probable orientations (low-energy conformers) of the chains and the energy barriers between different conformations. Understanding this flexibility is crucial as it dictates how the molecule can pack in the solid state and interact with other molecules or surfaces.
Investigation of Intermolecular Interactions in Solid-State Materials
In the solid state, the arrangement of molecules is governed by a network of non-covalent interactions. MD simulations can be used to model the crystal packing of this compound and quantify the strength of these interactions.
Interaction Types: The primary intermolecular forces expected are:
Van der Waals forces: These are ubiquitous interactions arising from temporary fluctuations in electron density.
π-π stacking: The planar aromatic rings can stack on top of each other, contributing significantly to crystal stability.
C-H···O interactions: Weak hydrogen bonds can form between the C-H bonds (from the ethyl, allyl, or aromatic groups) and the oxygen atoms of the ester and ether groups.
MD simulations, particularly those employing force fields that accurately describe non-covalent interactions, can predict the preferred packing arrangements and calculate the lattice energy of the crystal. This information is fundamental to understanding the physical properties of the material and is essential when studying the assembly of this molecule into larger structures like MOFs and covalent organic frameworks (COFs). amazonaws.comncl.ac.uk
| Interaction Type | Interacting Groups | Expected Energy Range (kJ/mol) |
| π-π Stacking | Benzene Ring ↔ Benzene Ring | 5 - 10 |
| C-H···O Hydrogen Bond | C-H (Alkyl/Aryl) ↔ O=C (Ester) | 2 - 8 |
| C-H···π Interaction | C-H (Alkyl) ↔ Benzene Ring | 1 - 5 |
| Van der Waals | All atoms | 0.5 - 5 |
Interactive Data Table: Potential Intermolecular Interactions in Solid-State this compound.
Simulation of Polymerization Processes and Network Growth
There is a notable absence of specific studies simulating the polymerization processes and subsequent network growth of this compound in the available scientific literature. Such simulations are crucial for understanding the kinetics of polymer formation, the topology of the resulting network, and the distribution of cross-links, all of which fundamentally determine the macroscopic properties of the final material.
Computational Studies of Coordination Polymer Formation and Transformations
Detailed computational investigations into the formation of coordination polymers using this compound as a ligand, and their subsequent transformations, are not presently available. These studies are essential for designing novel metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities.
Relative Energies of 2D and 3D Frameworks
Information regarding the calculated relative energies of potential two-dimensional (2D) and three-dimensional (3D) coordination frameworks of this compound is not found in the current body of scientific research. Understanding these energy differences is fundamental to predicting the most stable and likely structures to form under different synthetic conditions.
Mechanistic Insights into Pressure-Induced Bond Rearrangements
There is no available research that provides mechanistic insights into pressure-induced bond rearrangements within coordination polymers of this compound through computational methods. Such studies would be invaluable for understanding the material's response to mechanical stress and for the potential discovery of novel phases with unique properties.
Predictive Modeling for Material Design and Property Optimization
While predictive modeling is a powerful tool in materials science, its specific application to this compound for the design and optimization of material properties has not been reported in scholarly articles. These models are vital for accelerating the discovery of new materials with desired thermal, mechanical, and optical characteristics by correlating molecular structure with macroscopic performance.
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Routes and More Sustainable Methodologies
The conventional synthesis of Diethyl 2,5-bis(allyloxy)terephthalate involves the allylation of diethyl 2,5-dihydroxyterephthalate. rsc.orgncl.ac.uk Future research is anticipated to focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of greener solvents, such as Cyrene™, which has shown promise in nucleophilic aromatic substitutions of related esters, potentially reducing the environmental impact of the synthesis. researchgate.net The use of phase transfer catalysis in solvent-free conditions, which has been effective for other aromatic esters, could also be investigated to improve efficiency and sustainability. researchgate.net
Moreover, enzymatic catalysis, utilizing lipases for esterification, presents a green alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. nih.govrsc.org The development of continuous flow processes for the synthesis of this and related esters could also enhance scalability and reduce waste. rsc.org Another avenue for sustainable synthesis could involve the use of biomass-derived precursors for the terephthalate (B1205515) core, aligning with the principles of green chemistry. labmanager.commdpi.com
Advanced Functionalization of Allyloxy Groups for Tailored Reactivity
The pendant allyl groups in this compound are key to its versatility, offering a platform for a wide range of post-synthesis modifications. nih.gov Thiol-ene click chemistry stands out as a highly efficient and versatile method for the functionalization of these allyl groups. mdpi.comnih.govresearchgate.netacs.orgnih.govrsc.org This reaction can be used to introduce a diverse array of functionalities, including hydrophobic, hydrophilic, and polymeric moieties, allowing for the precise tuning of the resulting material's properties. acs.orgnih.gov For instance, the reaction with ethanethiol (B150549) has been demonstrated to yield the corresponding thioether derivative. amazonaws.com
Beyond thiol-ene reactions, other post-polymerization modification techniques such as epoxidation, bromination, dihydroxylation, and various addition reactions can be explored to further expand the chemical space accessible from this monomer. nih.gov These modifications can be performed on the monomer itself or on polymers derived from it, offering a modular approach to material design. acs.orgresearchgate.net The development of sequential post-polymerization modifications could lead to the creation of multifunctional polymers with complex architectures and tailored properties from a single monomer platform. acs.org
Design and Synthesis of Supramolecular Architectures Beyond Coordination Polymers
While the corresponding dicarboxylic acid, 2,5-bis(allyloxy)terephthalic acid, has been successfully employed as a linker in the synthesis of lanthanide-based coordination polymers (a class of metal-organic frameworks), there is vast potential for creating other supramolecular structures. nih.gov The self-assembly of terephthalic acid derivatives at liquid/solid interfaces is a known phenomenon that can be exploited to create highly ordered two-dimensional structures. rsc.orgbiomach.org
Future research could focus on leveraging non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions to construct more complex supramolecular architectures like rotaxanes and catenanes. The use of cyclodextrins, for example, has been shown to be effective in the supramolecular purification of aromatic polyester (B1180765) monomers and could be adapted for the construction of novel interlocked molecules. rsc.org The design of tetrahedral monomers bearing multiple terephthalate units has led to the formation of three-dimensional supramolecular polymers, a strategy that could be adapted for this compound derivatives. researchgate.net
Integration into Responsive and Adaptive Materials (e.g., smart polymers, stimuli-responsive MOFs)
The incorporation of this compound into smart polymers and stimuli-responsive materials is a particularly promising research direction. The reactive allyl groups can be utilized to crosslink polymer chains, leading to the formation of hydrogels and other materials that can respond to external stimuli such as pH, temperature, and light. mdpi.comspecificpolymers.comrsc.orgrsc.orgresearchgate.netnih.govtue.nl For instance, the integration of photochromic molecules, such as azobenzenes, into polymers containing this monomer could lead to light-responsive materials with applications in actuators and sensors. specificpolymers.com
In the context of metal-organic frameworks (MOFs), the flexible allyloxy groups within the pores of coordination polymers could undergo [2+2] cycloaddition reactions upon exposure to light, leading to a change in the framework's structure and properties. nih.gov This could be harnessed to create photo-switchable MOFs for applications in gas storage and separation. The inherent flexibility of the allyloxy chains could also impart guest-responsive behavior to the MOFs. nih.gov
Synergistic Development of Experimental and Computational Approaches for Material Discovery
The traditional trial-and-error approach to materials discovery can be significantly accelerated by integrating computational methods with experimental work. dtic.miltandfonline.comacs.orgarxiv.orgnih.gov For this compound, computational techniques such as Density Functional Theory (DFT) can be employed to predict the properties of polymers derived from this monomer and to elucidate the mechanisms of their formation. mdpi.comresearchgate.netrsc.orgnih.govrsc.orgacs.org
Machine learning models, trained on existing polymer databases, can predict the properties of new polymers based on their monomer structure, enabling the rapid screening of a large number of potential materials before their synthesis. acs.orgnih.gov This synergistic approach allows for a more rational design of materials with desired properties, saving time and resources. For example, graph convolutional networks have shown promise in predicting the thermal and mechanical properties of polymers from their monomer structures. acs.orgnih.gov
Mechanistic Understanding of Polymerization and Material Performance at the Molecular Level
A fundamental understanding of the polymerization behavior of this compound is crucial for controlling the structure and properties of the resulting materials. While the polymerization of allyl compounds is known to be challenging due to degradative chain transfer, recent advances in polymerization techniques offer new possibilities. researchgate.net
Future research should focus on detailed mechanistic studies of the polymerization of this monomer, both in its homopolymerization and copolymerization with other monomers. Computational methods, such as DFT, can provide valuable insights into the reaction pathways and transition states involved in the polymerization process. nih.gov For instance, a radical-mediated cyclization mechanism has been proposed for the polymerization of allyl ether monomers, which challenges the traditional free-radical addition model. nih.gov Understanding these mechanisms at a molecular level will enable the synthesis of polymers with well-defined architectures and predictable performance characteristics.
High-Throughput Synthesis and Screening for New Applications
High-throughput methodologies offer a powerful approach to accelerate the discovery of new applications for materials derived from this compound. acs.orgrsc.orgllnl.govchemspeed.combiopacificmip.org Automated synthesis platforms can be used to rapidly generate libraries of polymers with systematic variations in their composition and structure. chemspeed.com These libraries can then be screened for a wide range of properties using high-throughput characterization techniques.
For example, a library of polymers functionalized via thiol-ene chemistry could be screened for applications such as drug delivery carriers, coatings with specific surface properties, or as components in electronic devices. acs.org The integration of high-throughput synthesis, characterization, and data analysis can significantly shorten the timeline for materials development and lead to the discovery of novel applications that might not be found through traditional research methods. llnl.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diethyl 2,5-bis(allyloxy)terephthalate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a two-step process: (1) alkylation of diethyl 2,5-dihydroxyterephthalate with allyl halides (e.g., allyl chloride) under basic conditions, and (2) purification via precipitation. For example, dimethyl 2,5-bis(allyloxy)terephthalate was synthesized with a 61% yield using allyl chloride and potassium carbonate in DMF at 100°C, followed by precipitation with ethyl acetate and petroleum ether . Adjusting solvent polarity and reaction time can optimize yields. For diethyl esters, substituting methanol with ethanol in esterification steps may be required.
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For the dimethyl analog, NMR peaks at δ 7.42 ppm (aromatic protons), 6.07 ppm (allyl groups), and 3.93 ppm (methoxy groups) confirm successful functionalization. NMR further validates carbonyl (δ 166.1 ppm) and allyloxy linkages . Infrared (IR) spectroscopy can identify ester C=O stretches (~1700 cm) and ether C-O stretches (~1250 cm). High-pressure liquid chromatography (HPLC) ensures purity (>95%) .
Q. What role do reaction conditions (e.g., solvent, catalyst) play in functionalizing terephthalate derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution in alkylation steps. Catalysts like tetrabutylammonium bromide improve polyaddition reactions with bis(epoxide)s . For hydrolysis to the free acid (a precursor for coordination polymers), a THF:MeOH:HO (2:1:1) mixture with KOH (4 equiv.) achieves complete saponification .
Advanced Research Questions
Q. How does high pressure influence the structural dynamics of lanthanide coordination polymers (CPs) derived from 2,5-bis(allyloxy)terephthalate?
- Methodological Answer : Under pressures up to 35 kbar, CPs with larger lanthanides (e.g., La) undergo reversible first-order phase transitions. Bond rearrangements (μ-η,η to μ-η carboxylate modes) and allyloxy arm rotations reduce unit cell volumes, mimicking smaller lanthanide CPs (e.g., Yb). High-pressure X-ray diffraction (HP-XRD) and void space analysis are critical for monitoring these changes .
Q. What methodologies elucidate the reversibility of pressure-induced structural transitions in these CPs?
- Methodological Answer : Cyclic pressure experiments (0–35 kbar) coupled with HP-XRD confirm reversibility. Hysteresis in unit cell parameter recovery (e.g., at 25 kbar) indicates energy barriers during bond reconfiguration. Pair distribution function (PDF) analysis can resolve local structural distortions .
Q. Can this compound serve as a monomer for sustainable polymers, and what catalytic systems are effective?
- Methodological Answer : While not directly reported, analogous terephthalates (e.g., 2,5-furandicarboxylates) are polymerized with bis(epoxide)s using catalysts like tetrabutylammonium bromide. For this compound, ring-opening polymerization or polyaddition could yield poly(hydroxyether terephthalate)s. Thermal analysis (DSC/TGA) and solubility testing in aprotic solvents (e.g., DMSO) would assess polymer feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
